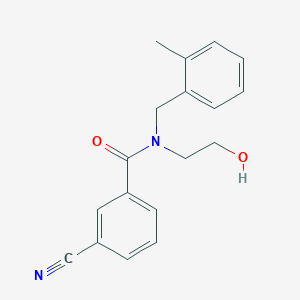
3-cyano-N-(2-hydroxyethyl)-N-(2-methylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyano-N-(2-hydroxyethyl)-N-(2-methylbenzyl)benzamide is a chemical compound that has gained attention for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mechanism of Action
The mechanism of action of 3-cyano-N-(2-hydroxyethyl)-N-(2-methylbenzyl)benzamide is not fully understood. However, it is known to bind to a specific protein target, which can affect various biological processes. This compound has been shown to inhibit the activity of certain enzymes and modulate cellular signaling pathways.
Biochemical and Physiological Effects:
3-cyano-N-(2-hydroxyethyl)-N-(2-methylbenzyl)benzamide has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect cellular signaling pathways. Additionally, this compound has been shown to modulate the activity of certain ion channels, which can affect the electrical activity of cells. Furthermore, 3-cyano-N-(2-hydroxyethyl)-N-(2-methylbenzyl)benzamide has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-cyano-N-(2-hydroxyethyl)-N-(2-methylbenzyl)benzamide in lab experiments is its specificity for a particular protein target. This compound can be used to investigate the role of that protein in various biological processes. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, which can be useful in studies of neurological diseases. However, one limitation of using 3-cyano-N-(2-hydroxyethyl)-N-(2-methylbenzyl)benzamide is its potential toxicity. Careful dosing and safety precautions should be taken when using this compound in lab experiments.
Future Directions
There are several future directions for research on 3-cyano-N-(2-hydroxyethyl)-N-(2-methylbenzyl)benzamide. One area of interest is in the study of neurological diseases. This compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be further investigated for its potential use in drug discovery. Its specificity for a particular protein target makes it a valuable tool for identifying new drug targets. Finally, the synthesis method for 3-cyano-N-(2-hydroxyethyl)-N-(2-methylbenzyl)benzamide could be further optimized to improve yields and reduce costs.
Synthesis Methods
The synthesis of 3-cyano-N-(2-hydroxyethyl)-N-(2-methylbenzyl)benzamide is a multi-step process that involves the reaction of 2-methylbenzylamine with 3-chloro-4-fluorobenzonitrile, followed by the reaction of the resulting intermediate with ethylene oxide. The final product is obtained by the reaction of the intermediate with 2-hydroxybenzamide. This synthesis method has been optimized to produce high yields of pure 3-cyano-N-(2-hydroxyethyl)-N-(2-methylbenzyl)benzamide.
Scientific Research Applications
3-cyano-N-(2-hydroxyethyl)-N-(2-methylbenzyl)benzamide has been used in a variety of scientific research studies. One of the main applications of this compound is in the study of protein-protein interactions. It has been shown to bind to a specific protein target, which can be used to investigate the role of that protein in various biological processes. Additionally, this compound has been used in studies of cellular signaling pathways and drug discovery.
properties
IUPAC Name |
3-cyano-N-(2-hydroxyethyl)-N-[(2-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-14-5-2-3-7-17(14)13-20(9-10-21)18(22)16-8-4-6-15(11-16)12-19/h2-8,11,21H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCPFGUUCJZOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CCO)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(2-hydroxyethyl)-N-(2-methylbenzyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B5294164.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-8-ethoxy-2H-chromen-2-one](/img/structure/B5294171.png)
![3-[3-(trifluoromethyl)pyridin-2-yl]benzonitrile](/img/structure/B5294174.png)
![1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5294185.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5294202.png)
![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine](/img/structure/B5294213.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methoxypiperidin-1-yl)nicotinamide](/img/structure/B5294221.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B5294223.png)
![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5294226.png)
![7-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5294228.png)
![1-ethyl-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methylpiperazin-2-one](/img/structure/B5294236.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5294239.png)
![7-(cyclopropylmethyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5294247.png)
